![molecular formula C11H22N2O2 B2740172 叔丁基N-[(3S,4S)-4-甲基吡咯烷-3-基]甲基]氨基]甲酸酯 CAS No. 351369-20-5](/img/no-structure.png)

叔丁基N-[(3S,4S)-4-甲基吡咯烷-3-基]甲基]氨基]甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate has a molecular weight of 230.31 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance . Another similar compound, tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate , has a molecular weight of 202.25 and is a solid substance .

Molecular Structure Analysis

The InChI code for tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate is 1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-6-12-7-9(8)15-5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 . For tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate, the InChI code is 1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m0/s1 .Physical And Chemical Properties Analysis

The compound tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate should be stored in a refrigerator . The compound tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate also should be stored in a refrigerator .科学研究应用

Synthesis of Biologically Active Compounds

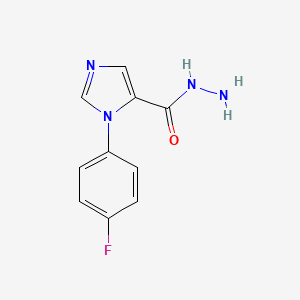

The compound serves as a precursor in the synthesis of biologically active molecules. For instance, it can be used to create natural products like Indiacen A and Indiacen B, which have shown potential in possessing anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Organic Synthesis Methodology

In organic chemistry, this compound is utilized for its unique reactivity pattern due to the tert-butyl group. It’s involved in various chemical transformations and can be a key intermediate in the development of new synthetic methodologies .

Pharmaceutical Research

In pharmaceuticals, the compound’s derivatives could be explored for the development of new drugs, especially considering its potential role in synthesizing compounds with a wide range of biological activities .

Material Science

The tert-butyl group’s steric effects are significant in material science, where it can influence the physical properties of polymers and other materials, potentially leading to the development of new materials with unique characteristics .

Biochemistry and Metabolism

The tert-butyl group is also relevant in biochemistry, particularly in the study of metabolism and biodegradation pathways of various substances within living organisms .

Catalysis

This compound could be used in catalytic processes, where the tert-butyl group might impart specific reactivity patterns that are beneficial for certain types of catalytic reactions .

Environmental Chemistry

In environmental chemistry, the study of this compound’s degradation could provide insights into the environmental fate of tert-butyl-containing compounds and their potential impact on ecosystems .

Analytical Chemistry

Lastly, in analytical chemistry, the compound can be used as a standard or reference material in chromatographic analysis or mass spectrometry to identify or quantify similar compounds in complex mixtures .

安全和危害

The safety information for tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate includes hazard statements H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . The safety information for tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate is the same .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate involves the protection of the amine group of 4-methylpyrrolidine, followed by the reaction of the protected amine with tert-butyl chloroformate to form the tert-butyl carbamate. The deprotection of the amine group yields the final product.", "Starting Materials": [ "4-methylpyrrolidine", "tert-butyl chloroformate", "diisopropylethylamine", "methanol", "dichloromethane" ], "Reaction": [ "Protect the amine group of 4-methylpyrrolidine using tert-butyloxycarbonyl (BOC) chloride and diisopropylethylamine in dichloromethane solvent.", "React the protected amine with tert-butyl chloroformate in the presence of diisopropylethylamine and dichloromethane solvent to form tert-butyl carbamate.", "Deprotect the amine group using methanol and dichloromethane solvent to yield tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate." ] } | |

CAS 编号 |

351369-20-5 |

产品名称 |

tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate |

分子式 |

C11H22N2O2 |

分子量 |

214.309 |

IUPAC 名称 |

tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-12-6-9(8)7-13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |

InChI 键 |

CEFJWUXTHLISAP-BDAKNGLRSA-N |

SMILES |

CC1CNCC1CNC(=O)OC(C)(C)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

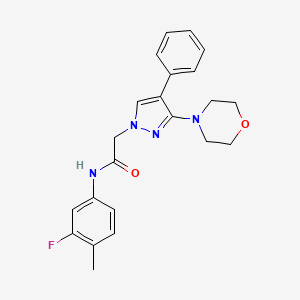

![N-(2,4-dichlorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2740090.png)

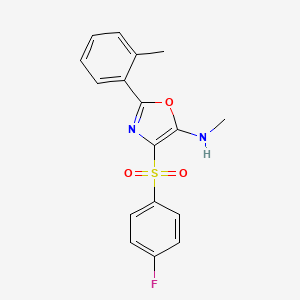

![N-[cyano(cyclopropyl)methyl]-3-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2740095.png)

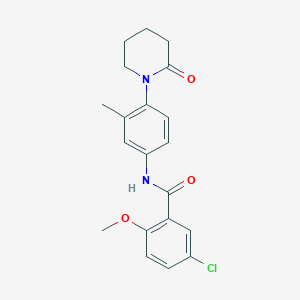

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2740102.png)

![3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B2740109.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2740111.png)